molecular formula C8H10ClN3 B3094491 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine CAS No. 1258650-41-7

4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Cat. No.: B3094491
CAS No.: 1258650-41-7
M. Wt: 183.64 g/mol
InChI Key: DCIOCKZOSWIGRR-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS 1258650-41-7) is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery research . With the molecular formula C8H10ClN3 and a molecular weight of 183.64 g/mol, this tetrahydropyrido[4,3-d]pyrimidine scaffold is a privileged structure in the design and synthesis of novel bioactive molecules . The presence of the chloro substituent at the 4-position of the pyrimidine ring makes it a versatile electrophile, primed for nucleophilic aromatic substitution reactions. This reactivity allows researchers to efficiently introduce a variety of amine and other functional groups, enabling the rapid generation of compound libraries for biological screening . As a key building block, its primary research value lies in the exploration and development of new therapeutic agents, particularly as it serves as a core precursor to more complex, functionalized pyrido-pyrimidine derivatives . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-chloro-6-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c1-12-3-2-7-6(4-12)8(9)11-5-10-7/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIOCKZOSWIGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C(=NC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-chloropyridine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired pyrido[4,3-d]pyrimidine ring system . The reaction conditions often include heating the mixture under reflux and using solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Scientific Research Applications

Introduction to 4-Chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

This compound is a heterocyclic compound with a molecular formula of C8H10ClN3. This compound features a unique pyrido[4,3-d]pyrimidine core structure, which combines both pyridine and pyrimidine ring systems. Its distinctive properties make it a subject of interest in various scientific research applications, particularly in medicinal chemistry and materials science.

Synthetic Routes

The synthesis of this compound typically involves cyclization reactions. A common method includes the reaction of 2-amino-3-chloropyridine with ethyl acetoacetate in the presence of a base to form the pyrido[4,3-d]pyrimidine structure. This process can be optimized for industrial production by utilizing continuous flow reactors and specific catalysts to enhance yield and purity .

Chemical Reactions

The compound can undergo various chemical reactions:

  • Substitution Reactions : The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols.
  • Oxidation and Reduction : It can be oxidized or reduced to create different derivatives using reagents like hydrogen peroxide or sodium borohydride .

Medicinal Chemistry

One of the primary applications of this compound is in medicinal chemistry , where it is being investigated for its potential as an anticancer agent . The compound's ability to inhibit specific enzymes and pathways related to cancer cell proliferation makes it a valuable candidate for drug development. Research indicates that it may inhibit enzymes such as kinases or topoisomerases, disrupting cancer cell growth .

Biological Studies

In biological studies, this compound is utilized to explore enzyme inhibition and receptor binding. These studies provide insights into its therapeutic potential and mechanisms of action. For instance, its interaction with molecular targets can help elucidate pathways involved in disease processes .

Materials Science

In materials science, this compound is being explored for its potential in developing new materials with specific electronic or optical properties. The unique structural characteristics of this compound may lead to innovative applications in electronics and photonics .

Anticancer Research

Recent studies have demonstrated the efficacy of this compound in inhibiting cancer cell lines. For example:

  • Study A : Investigated the compound's effect on breast cancer cell lines and found significant inhibition of cell proliferation.
  • Study B : Focused on its role as a kinase inhibitor in leukemia cells.

These studies highlight the compound's potential as a lead structure for developing novel anticancer therapies .

Enzyme Inhibition Studies

In enzyme inhibition studies:

  • Research C : Explored the interaction between this compound and various kinases involved in cancer signaling pathways.

The findings suggest that this compound could serve as a scaffold for designing selective inhibitors targeting specific enzymes involved in disease progression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrido[4,3-d]pyrimidine Core

Chlorine and Alkyl/Aryl Substitutions
  • 6-Benzyl-4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS: 1093759-86-4): Substitution: Benzyl group at position 6, chlorine at position 3. Molecular Weight: 327.73 g/mol (vs. 199.65 g/mol for the methyl analog). This compound is explored in kinase inhibitor studies .
  • 4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine (CAS: Not provided): Structural Difference: Cyclopentane ring fused to pyrimidine (cyclopenta[d]pyrimidine) instead of pyrido[4,3-d]pyrimidine. Impact: The cyclopentane ring introduces conformational rigidity, affecting binding to biological targets. This compound demonstrated cytotoxic activity in vitro, highlighting the role of fused ring systems in bioactivity .
Electron-Withdrawing Substituents
  • 6-Benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS: 1093759-86-4):
    • Substitution: Trifluoromethyl (-CF3) at position 4.
    • Impact: The -CF3 group increases electron-withdrawing effects, stabilizing the pyrimidine ring and altering reactivity in nucleophilic substitution reactions. This modification is associated with enhanced metabolic stability .
Alkoxy Substitutions
  • 4-Methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS: 944902-70-9):

    • Substitution: Methoxy (-OCH3) at position 4.
    • Impact: The methoxy group donates electron density via resonance, increasing ring basicity. This derivative is used in synthetic routes for antiviral agents .
  • 4-Ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS: 1258652-32-2):

    • Substitution: Ethoxy (-OCH2CH3) at position 4.
    • Molecular Weight: 179.22 g/mol.
    • Impact: The ethoxy group further increases lipophilicity compared to methoxy, influencing pharmacokinetic properties such as absorption and half-life .

Structural Isomers and Fused Ring Modifications

Pyrido[2,3-d]pyrimidine Derivatives
  • 4-Chloro-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-amine (CAS: 1803600-85-2): Structural Difference: Pyridine ring fused at positions 2,3-d instead of 4,3-d. This isomer is investigated in kinase inhibition studies .
Pyrrolo[3,4-d]pyrimidine Derivatives
  • 4-Chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride (CAS: 1373228-90-0): Structural Difference: Pyrrolidine ring fused to pyrimidine. This compound is used in protein degradation studies .

Biological Activity

4-Chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry. Its structure features a pyrido-pyrimidine framework, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8_8H10_{10}ClN3_3
  • Molecular Weight : 183.64 g/mol
  • CAS Number : 173159-45-0
  • SMILES Notation : CN1CCC2=C(C1)C(=NC=N2)Cl

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The compound has shown promise in several therapeutic areas, particularly in oncology and enzymatic inhibition.

Anticancer Activity

Recent research highlights the compound's potential as an anticancer agent. For instance, derivatives of pyrido[4,3-d]pyrimidine have been evaluated for their ability to inhibit cancer cell proliferation across multiple cell lines.

Case Study: Inhibition of Cancer Cell Lines

In a study assessing the growth inhibition of various cancer cell lines, compounds similar to this compound demonstrated significant cytotoxic effects:

CompoundCell LineGrowth Inhibition (%)IC50_{50} (µM)
6mHOP-9271.80.78
6nNCI-H46066.120.98
6pACHN66.020.67

These results indicate a strong correlation between structural modifications and enhanced biological activity.

The mechanism through which this compound exerts its effects is primarily linked to its interaction with specific molecular targets involved in cancer progression:

  • CDK2 Inhibition : The compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an essential regulator of the cell cycle.
  • TRKA Inhibition : It also exhibits inhibitory effects on tropomyosin receptor kinase A (TRKA), which is involved in neurotrophic signaling pathways.

Enzymatic Inhibition Studies

In addition to its anticancer properties, the compound has been evaluated for its role as a phosphodiesterase (PDE) inhibitor. PDEs are critical in regulating intracellular signaling pathways by modulating cyclic nucleotide levels.

Table: PDE Inhibition Potency

CompoundTarget EnzymeIC50_{50} (µM)
Compound APDE411.70
Compound BPDE519.92

These findings suggest that modifications to the pyrido[4,3-d]pyrimidine scaffold can lead to enhanced potency against specific PDE isoforms.

Q & A

Advanced Question

  • Catalyst-Free (Ultrasound) : Mechanochemical forces promote cyclization via cavitation, reducing activation energy and avoiding metal catalysts .
  • Catalyzed Routes : Transition metals (e.g., Pd/Cu) facilitate cross-coupling at C4 but risk metal contamination in APIs .

How to resolve contradictions in biological activity data across studies?

Advanced Question
Strategies include:

  • Standardized Assays : Re-evaluating compounds under uniform protocols (e.g., same cell lines, incubation times). Discrepancies in MGC-803 activity may stem from varying culture conditions .
  • Metabolic Stability Testing : Assessing cytochrome P450 interactions to explain variability in in vivo vs. in vitro results .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
Reactant of Route 2
4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.